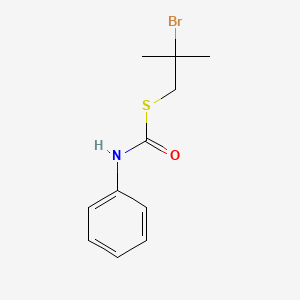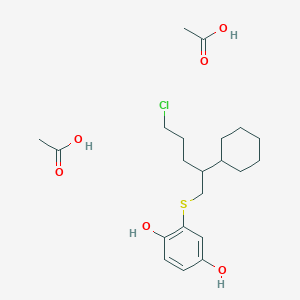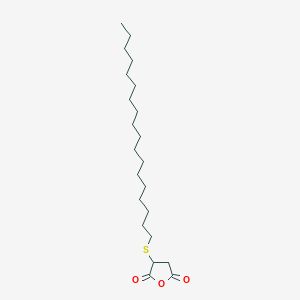
3-(Octadecylsulfanyl)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Octadecylsulfanyl)oxolane-2,5-dione is an organic compound that features a unique combination of a long alkyl chain and a reactive oxolane-2,5-dione moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octadecylsulfanyl)oxolane-2,5-dione typically involves the reaction of octadecyl mercaptan with oxolane-2,5-dione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-(Octadecylsulfanyl)oxolane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane-2,5-dione ring can be reduced to form diols.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration requires nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as modified cellulose nanofibers for heavy metal adsorption
Mecanismo De Acción
The mechanism of action of 3-(Octadecylsulfanyl)oxolane-2,5-dione involves its interaction with specific molecular targets. The oxolane-2,5-dione moiety can react with nucleophiles, while the long alkyl chain can interact with hydrophobic regions of molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Succinic anhydride: Similar structure but lacks the long alkyl chain.
Maleic anhydride: Contains a similar anhydride group but has different reactivity due to the presence of a double bond.
Uniqueness
3-(Octadecylsulfanyl)oxolane-2,5-dione is unique due to its combination of a reactive oxolane-2,5-dione moiety and a long hydrophobic alkyl chain. This combination imparts unique properties, such as enhanced solubility in non-polar solvents and the ability to interact with both hydrophilic and hydrophobic molecules.
Propiedades
Número CAS |
85927-35-1 |
|---|---|
Fórmula molecular |
C22H40O3S |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
3-octadecylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C22H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-20-19-21(23)25-22(20)24/h20H,2-19H2,1H3 |
Clave InChI |
DJEIKFCIWNKCSM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCSC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




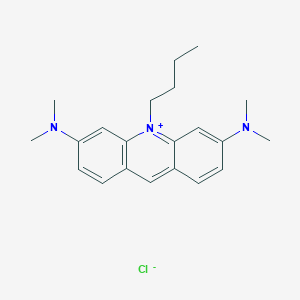
methanone](/img/structure/B14402737.png)

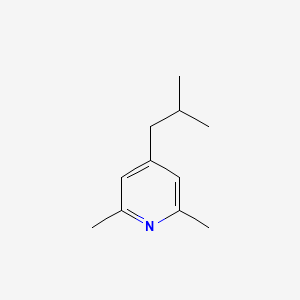
![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)
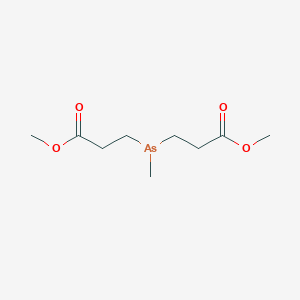
![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)


![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
